molecular formula C19H18N6OS B6455636 2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549028-30-8

2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455636
CAS No.: 2549028-30-8
M. Wt: 378.5 g/mol
InChI Key: QEIUILSLJICPOO-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12628039 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also referred to as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Probe II interacts with its target, CYP51, and inhibits its function . This interaction results in the inhibition of ergosterol formation, thereby disrupting the integrity of the fungal cell membrane . The compound’s mode of action is primarily antifungal, with potent activity against Candida spp., including several multidrug-resistant strains .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme CYP51 . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The downstream effects include impaired cell growth and proliferation, ultimately leading to the death of the fungal cells .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of Probe II’s action is the inhibition of fungal growth and proliferation . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate Candida spp . The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida spp .

Properties

IUPAC Name

2-tert-butyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-19(2,3)15-10-25-16(22-15)8-7-13(24-25)17(26)23-18-21-14(11-27-18)12-6-4-5-9-20-12/h4-11H,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIUILSLJICPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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